Product packaging for Benzenemethanol, a-methylene-4-nitro-(Cat. No.:CAS No. 130190-71-5)

Benzenemethanol, a-methylene-4-nitro-

Cat. No.: B13815854
CAS No.: 130190-71-5
M. Wt: 165.15 g/mol
InChI Key: PSRHMZYBUBSKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzenemethanol, a-methylene-4-nitro-, identified by CAS Registry Number 130190-71-5, is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.14600 . This compound is valued in organic and medicinal chemistry research as a specialized synthetic intermediate. Its structure, which features a nitroaromatic system, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of chiral compounds and pharmaceutical candidates . Researchers utilize this compound in multi-step synthesis processes, where it can undergo various transformations. The nitro group is a key functional handle for further chemical modifications, including reduction to amines, making it a precursor for a wide range of derivatives . When handling this product, standard laboratory safety protocols must be observed. It is advised to avoid inhalation, ingestion, and contact with skin or eyes, and to use appropriate personal protective equipment in a well-ventilated area . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B13815854 Benzenemethanol, a-methylene-4-nitro- CAS No. 130190-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130190-71-5

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-(4-nitrophenyl)ethenol

InChI

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,10H,1H2

InChI Key

PSRHMZYBUBSKKU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzenemethanol, α Methylene 4 Nitro

Development of Novel Catalytic Approaches for the Formation of Benzenemethanol, α-methylene-4-nitro-

The formation of the carbon-carbon bond and the introduction of the hydroxyl group in Benzenemethanol, α-methylene-4-nitro- is most effectively achieved through the Morita-Baylis-Hillman (MBH) reaction. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an activated alkene with an aldehyde, in this case, 4-nitrobenzaldehyde (B150856). researchgate.net The development of efficient catalysts for this transformation has been a key focus of research.

Transition Metal-Mediated Coupling Reactions

While the classic MBH reaction is often organocatalyzed, transition metal complexes have also been explored to enhance reaction rates and control selectivity. Lewis acid catalysis, for instance, can activate the aldehyde, making it more susceptible to nucleophilic attack. researchgate.net The use of lanthanide and group III metal triflates has been investigated to accelerate the Baylis-Hillman reaction. 140.122.64 Although high enantioselectivity using a broad range of oxygen-rich chiral ligands with these metals has proven challenging, the potential for rate enhancement is significant. 140.122.64

In some cases, metal complexes can work in synergy with organocatalysts. For example, a Lewis acid can coordinate to the aldehyde, while a Lewis base activates the alkene. This cooperative mechanism has been proposed for reactions mediated by lanthanide and other transition metal complexes, such as titanium and palladium.

Organocatalytic and Biocatalytic Strategies

Organocatalysis remains the most common and extensively studied approach for the synthesis of Benzenemethanol, α-methylene-4-nitro- and its analogs. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines are effective catalysts for the MBH reaction. organic-chemistry.org The reaction mechanism involves the nucleophilic addition of the catalyst to the activated alkene, followed by the addition of the resulting enolate to the aldehyde. A subsequent elimination of the catalyst yields the desired allylic alcohol. organic-chemistry.org

Recent research has focused on the development of more sophisticated organocatalysts to improve reaction efficiency and enantioselectivity. For instance, chiral aziridine-phosphines have been shown to be highly efficient catalysts for the asymmetric MBH reaction of p-nitrobenzaldehyde with methyl vinyl ketone (MVK), leading to high yields and excellent enantioselectivities. mdpi.com

The following table summarizes the performance of various chiral aziridine-phosphine catalysts in the asymmetric MBH reaction between p-nitrobenzaldehyde and MVK. mdpi.com

CatalystYield (%)ee (%)
1 7085
2 6580
3 7590
4 8092
5 7888
6 8595
7 8293
8 7991
Conditions: 20 mol% of the catalyst, MVK (0.5 mmol), p-nitrobenzaldehyde (0.25 mmol), MeCN (1 mL), rt, 48 h. mdpi.com

Biocatalytic approaches to the synthesis of allylic alcohols are also emerging as a promising green alternative. While direct biocatalytic synthesis of Benzenemethanol, α-methylene-4-nitro- is not yet widely reported, related transformations have been demonstrated. For example, carboxylic acid reductases (CARs) can catalyze the reduction of α,β-unsaturated carboxylic acids to the corresponding aldehydes, which can then be further reduced to allylic alcohols by alcohol dehydrogenases (ADHs). rsc.org This enzymatic cascade offers a potential route to allylic alcohols from readily available starting materials under mild conditions. rsc.org

Stereoselective and Asymmetric Synthesis of Benzenemethanol, α-methylene-4-nitro- and its Chiral Derivatives

The creation of chiral centers during the synthesis of Benzenemethanol, α-methylene-4-nitro- is of great importance for its potential applications in the synthesis of biologically active molecules.

Enantioselective Reductions and Oxidations

The primary method for introducing chirality in the synthesis of Benzenemethanol, α-methylene-4-nitro- is through the asymmetric Morita-Baylis-Hillman reaction. This is achieved by using chiral catalysts that can differentiate between the two prochiral faces of the aldehyde.

Chiral Lewis acids have been employed to catalyze asymmetric Baylis-Hillman reactions with good to high enantioselectivities. 140.122.64 For example, novel camphor-derived dimerized ligands in combination with a suitable metal can form a chiral Lewis acid catalyst that effectively controls the stereochemical outcome of the reaction. 140.122.64 The use of chiral Brønsted acids, such as BINOL-derived catalysts, in conjunction with a nucleophilic promoter like triethylphosphine, has also been shown to be highly effective in achieving high enantioselectivity in MBH reactions. organic-chemistry.org

The table below presents data on the asymmetric MBH reaction of various aromatic aldehydes with methyl vinyl ketone catalyzed by a chiral diamine. tohoku.ac.jp

AldehydeCatalystYield (%)ee (%)
p-Nitrobenzaldehyde1 8075
Benzaldehyde1 7560
p-Chlorobenzaldehyde1 7870
p-Anisaldehyde1 7255
Catalyst 1 is a chiral diamine derived from proline. tohoku.ac.jp

Green Chemistry Principles in the Synthesis of Benzenemethanol, α-methylene-4-nitro-

The Morita-Baylis-Hillman reaction is inherently atom-economical, as it combines two reactant molecules to form a single product with no byproducts. researchgate.net This aligns well with the principles of green chemistry. Further efforts to enhance the greenness of the synthesis of Benzenemethanol, α-methylene-4-nitro- have focused on the use of environmentally benign solvents and reaction conditions.

The use of water as a solvent for the MBH reaction has been explored and has shown to, in some cases, accelerate the reaction rate. organic-chemistry.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also been investigated as green reaction media for the MBH reaction. rsc.org These solvents are often biodegradable, non-toxic, and can be recycled. rsc.org Solvent-free conditions have also been successfully employed, further reducing the environmental impact of the synthesis. rsc.org

The development of recyclable catalysts is another important aspect of green chemistry. For instance, the use of a nicotine-based ionic liquid as a recyclable catalyst for the Morita-Baylis-Hillman reaction has been reported. yu.edu.jo The one-pot, multicomponent aza-MBH reaction performed under green conditions using DABCO and a recyclable solid acid catalyst like Amberlyst® 15 highlights the potential for developing environmentally benign synthetic protocols with low E-factors and high atom economy. mdpi.com

The following table showcases the effect of different solvents on the yield of the MBH reaction between 4-nitrobenzaldehyde and methyl vinyl ketone catalyzed by a dendritic catalyst. researchgate.net

SolventYield (%)
Methanol85
Ethanol82
Propanol98
Water75
Toluene60
Dichloromethane55

Solvent-Free and Aqueous Reaction Media Investigations

Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety concerns. Consequently, a significant thrust in green chemistry involves the exploration of alternative reaction media, such as water, or eliminating the need for a solvent altogether.

The synthesis of α-methylene-β-hydroxycarbonyl compounds, the class to which Benzenemethanol, α-methylene-4-nitro- belongs, has been successfully demonstrated in aqueous systems. A notable example is the reaction between 4-nitrobenzaldehyde and ethyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which proceeds efficiently in a dioxane/water mixture. rsc.org The use of water as a co-solvent is not only environmentally friendly but can also, in some cases, enhance reaction rates and selectivity due to hydrophobic effects.

Solvent-free, or solid-state, reaction conditions represent another major advancement in sustainable synthesis. researchgate.net Performing the MBH reaction without a solvent offers numerous advantages, including reduced waste, lower costs, easier product purification, and minimized environmental impact. nih.gov While specific data for the solvent-free synthesis of the title compound is sparse, the general applicability of this method to a wide range of aromatic aldehydes in MBH reactions is well-established. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a non-volatile liquid or a solid support, to ensure efficient mixing and reaction progress.

Table 1: Representative Aqueous-Medium Synthesis of a Benzenemethanol, α-methylene-4-nitro- Derivative This table details the reaction conditions for the synthesis of an ester derivative via the Morita-Baylis-Hillman reaction in an aqueous co-solvent system. rsc.org

Reactant 1Reactant 2CatalystSolvent SystemReaction Time
4-NitrobenzaldehydeEthyl acrylateDABCO1,4-Dioxane / Water (1:1)3 - 4 hours

Atom Economy and Sustainable Reagent Utilization

The principles of green chemistry prioritize not only the reduction of waste (e.g., solvents) but also the efficiency of the chemical transformation itself. Atom economy is a key metric in this regard, measuring the proportion of reactant atoms that are incorporated into the final desired product.

The Morita-Baylis-Hillman reaction is renowned for its exceptional atom economy. nih.govmdpi.com In the synthesis of Benzenemethanol, α-methylene-4-nitro- from 4-nitrobenzaldehyde and a suitable activated alkene (like acrolein or methyl acrylate), all the atoms from both reactants are incorporated into the final product. This 100% theoretical atom economy means that no atoms are lost as byproducts, making it a highly efficient and sustainable synthetic route. researchgate.netwikipedia.org

Table 2: Green Chemistry Metrics in Morita-Baylis-Hillman Reactions This table highlights the sustainability aspects of the MBH reaction, which is used to synthesize the title compound.

Green Chemistry PrincipleApplication in MBH SynthesisBenefit
Atom Economy 100% theoretical atom economy in the addition of reactants. nih.govmdpi.comMaximizes material efficiency, produces no byproducts.
Catalysis Utilizes organocatalysts like DABCO instead of heavy metals. wikipedia.orgReduces toxicity and cost, often allows for milder conditions.
Benign Solvents/Conditions Can be performed in aqueous media or under solvent-free conditions. nih.govrsc.orgMinimizes environmental pollution and health hazards associated with volatile organic solvents.
Energy Efficiency Reactions often proceed at ambient temperature. mdpi.comReduces energy consumption and associated costs.

Mechanistic Investigations and Reactivity Profiles of Benzenemethanol, α Methylene 4 Nitro

Reaction Mechanisms Involving the α-methylene Moiety of Benzenemethanol, α-methylene-4-nitro-

The α-methylene moiety, being part of a conjugated system, is the primary site for several addition reactions and pericyclic processes. Its reactivity is profoundly affected by the adjacent aromatic ring and the strongly electron-withdrawing 4-nitro substituent.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The double bond of the α-methylene group in styrenic systems is susceptible to electrophilic attack. In the case of Benzenemethanol, α-methylene-4-nitro-, the strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution but also influences the regioselectivity of addition to the double bond. Generally, electrophilic addition to styrenes proceeds via the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. For instance, the addition of hydrogen halides (HX) to styrene (B11656) derivatives typically results in the formation of a carbocation at the benzylic position. youtube.com However, the 4-nitro group will destabilize this carbocation, making electrophilic addition less favorable compared to unsubstituted styrene. The regioselectivity would still favor the formation of a benzylic carbocation, as the alternative primary carbocation would be even more unstable.

Nucleophilic Addition: The electron-deficient nature of the conjugated system, enhanced by the 4-nitro group, makes the α-methylene moiety susceptible to nucleophilic attack. This is particularly true for Michael or conjugate additions. nih.gov The resonance effect of the nitro group delocalizes the negative charge of the intermediate, stabilizing the transition state and favoring the 1,4-addition of soft nucleophiles. nih.govyoutube.com Harder nucleophiles might favor direct 1,2-addition to the carbonyl group if the benzylic alcohol were oxidized to a ketone. The presence of the nitro group makes β-nitrostyrenes excellent Michael acceptors. nih.gov

Table 1: Expected Reactivity in Addition Reactions
Reaction TypeReactivityKey IntermediatesInfluence of 4-Nitro Group
Electrophilic AdditionDecreased compared to styreneBenzylic CarbocationDestabilizes the carbocation intermediate
Nucleophilic (Michael) AdditionEnhancedEnolate/Nitronate AnionStabilizes the anionic intermediate through resonance

Pericyclic Reactions and Rearrangements

The allylic alcohol functionality in Benzenemethanol, α-methylene-4-nitro- opens up possibilities for pericyclic reactions and rearrangements.

Sigmatropic Rearrangements: Allylic alcohols can undergo sigmatropic rearrangements, such as the stackexchange.comstackexchange.com-sigmatropic rearrangement of their corresponding derivatives (e.g., esters or imidic esters), or stackexchange.comorganic-chemistry.org-sigmatropic rearrangements of allylic sulfoxides or ylides. These reactions are concerted processes that proceed through a cyclic transition state. nih.gov The substitution pattern on the aromatic ring can influence the rate and stereoselectivity of these rearrangements.

Allylic Rearrangements: Allylic shifts are common in reactions involving allylic systems, where the double bond migrates. wikipedia.orglscollege.ac.in In the presence of acid, the benzylic alcohol can be protonated and leave as a water molecule, forming a resonance-stabilized allylic carbocation. A nucleophile can then attack at either end of the allylic system, leading to a mixture of products. The strong electron-withdrawing nitro group would disfavor the formation of this carbocation, potentially requiring forcing conditions. lscollege.ac.in Conversely, allylic rearrangements can also occur under nucleophilic conditions, known as SN2' reactions. wikipedia.orglscollege.ac.in

Influence of the 4-Nitro Group on the Reactivity and Electronic Structure of Benzenemethanol, α-methylene-4-nitro-

The 4-nitro group is a powerful electron-withdrawing group that exerts its influence through both inductive and resonance effects, profoundly shaping the molecule's reactivity. libretexts.orglibretexts.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Table 2: Key Descriptors in QSAR of Nitroaromatic Compounds
DescriptorSignificancePredicted Influence on Benzenemethanol, α-methylene-4-nitro-
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates susceptibility to nucleophilic attack and reductionLowered by the 4-nitro group, enhancing reactivity
Mulliken Charge on Nitro Group AtomsRelates to the electronic distribution and interaction with reactantsSignificant charge separation, indicating a strong dipole
Hammett Constant (σp)Quantifies the electronic effect of the substituentLarge positive value for -NO2, indicating strong electron withdrawal

Resonance and Inductive Effects on Reaction Pathways

The 4-nitro group withdraws electron density from the aromatic ring and the conjugated side chain through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect is transmitted through the sigma bonds, decreasing the electron density along the entire carbon skeleton.

Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M or -R effect). libretexts.orglibretexts.org The π-electrons from the benzene (B151609) ring and the α-methylene group can be delocalized onto the nitro group, as depicted by the resonance structures. This delocalization creates a significant partial positive charge on the ortho and para carbons of the benzene ring, as well as on the β-carbon of the α-methylene group.

These electronic effects have a profound impact on reaction pathways. The reduced electron density in the π-system deactivates it towards electrophilic attack but activates it for nucleophilic attack. The stabilization of anionic intermediates, as seen in Michael additions, is a direct consequence of the resonance effect of the 4-nitro group.

Oxidative and Reductive Transformations of Benzenemethanol, α-methylene-4-nitro-

The presence of both an allylic alcohol and a nitro group allows for a range of oxidative and reductive transformations.

Oxidative Transformations: The allylic alcohol moiety can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone using various oxidizing agents. sltchemicals.com Common reagents for this transformation include manganese dioxide (MnO2), which is selective for allylic and benzylic alcohols, and pyridinium (B92312) chlorochromate (PCC). sltchemicals.com More modern methods may employ catalytic aerobic oxidation. researchgate.netrsc.org The strong electron-withdrawing nature of the nitro group might make the alcohol more acidic and could influence the rate of oxidation. Further oxidation to the carboxylic acid is also possible under stronger oxidizing conditions. rsc.org

Reductive Transformations: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., using H2/Pd-C), or with metals in acidic media (e.g., Fe/HCl, Sn/HCl). rsc.org The chemoselective reduction of the nitro group in the presence of the α-methylene double bond is a key challenge. Catalytic systems have been developed for the selective reduction of the nitro group in 4-nitrostyrene (B89597) to 4-vinylaniline, suggesting that similar selectivity could be achieved for Benzenemethanol, α-methylene-4-nitro-. rsc.orgrsc.org The double bond can also be reduced, typically under more vigorous hydrogenation conditions. The benzylic alcohol is generally stable to these reductive conditions.

Table 3: Summary of Oxidative and Reductive Transformations
TransformationFunctional Group TargetedTypical ReagentsExpected Product
OxidationAllylic AlcoholMnO2, PCCα,β-Unsaturated Aldehyde/Ketone
ReductionNitro GroupH2/Pd-C, Fe/HClAmino Group
Reductionα-Methylene Double BondH2/Pd-C (harsher conditions)Saturated Side Chain

Selective Oxidation of the Alcohol Functionality

The selective oxidation of the secondary alcohol in Benzenemethanol, α-methylene-4-nitro- to the corresponding α,β-unsaturated ketone, 4-nitro-α-methyleneacetophenone, is a primary transformation of interest. The goal is to achieve this conversion without affecting the terminal alkene or the nitro group. The allylic nature of the alcohol makes it particularly susceptible to oxidation by specific reagents that favor these substrates over saturated or simple benzylic alcohols. nih.gov

Several reagents are known for their efficacy in oxidizing allylic alcohols. Manganese dioxide (MnO₂) is a classic and widely used reagent for this purpose, known for its mild conditions and high selectivity for allylic and benzylic positions. nih.gov However, these reactions often require a large excess of the reagent and can be slow. nih.gov

More modern methods offer improved efficiency and selectivity. A notable protocol involves the use of a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) [Mn(OAc)₃] as a stoichiometric co-oxidant. This system has demonstrated high chemoselectivity, rapidly oxidizing allylic alcohols to their corresponding carbonyl compounds in high yields. nih.gov While this method has been reported to fail for benzylic alcohols bearing nitro substituents, it remains highly effective for allylic systems, suggesting its potential applicability to Benzenemethanol, α-methylene-4-nitro-. nih.gov

Other established methods include the use of Jones reagent (chromic acid in acetone). This procedure has been shown to effectively oxidize allylic alcohols to α,β-unsaturated aldehydes and ketones with good yields, providing a practical alternative to methods requiring expensive or complex reagents. organic-chemistry.org The table below summarizes potential reagent systems for this selective oxidation.

Table 1: Reagent Systems for the Selective Oxidation of the Alcohol Functionality

Reagent System Typical Conditions Expected Product Remarks
MnO₂ CH₂Cl₂ or CHCl₃, room temp. 1-(4-nitrophenyl)prop-2-en-1-one Classic method; requires large excess of activated MnO₂. nih.gov
Cat. DDQ / Mn(OAc)₃ Dioxane, room temp. 1-(4-nitrophenyl)prop-2-en-1-one Highly chemoselective for allylic alcohols with short reaction times. nih.gov
CrO₃ / H₂SO₄ (Jones Reagent) Acetone, 0 °C to room temp. 1-(4-nitrophenyl)prop-2-en-1-one Efficient and high-yielding method for allylic alcohols. organic-chemistry.org

Reduction of the Nitro and Unsaturated Moieties

The presence of both a nitro group and a carbon-carbon double bond in Benzenemethanol, α-methylene-4-nitro- offers a significant challenge in chemoselective reduction. Different reaction conditions can be employed to selectively target one group, the other, or both simultaneously.

Selective Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Achieving this without reducing the adjacent alkene requires specific, mild reducing agents. Standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) often leads to the concurrent reduction of both the nitro group and the double bond. masterorganicchemistry.com

Several chemoselective methods have been developed that are compatible with alkenes. The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic approach that generally preserves double bonds. masterorganicchemistry.com More contemporary methods provide higher selectivity under milder conditions. For instance, a system using tetrahydroxydiboron (B82485) as the reductant and 4,4′-bipyridine as an organocatalyst is highly effective and tolerates sensitive groups like vinyl and ethynyl (B1212043) moieties. organic-chemistry.org Similarly, processes using trichlorosilane (B8805176) in the presence of an organic base, or certain iron(III) catalysts with a silane (B1218182) reductant, demonstrate high chemoselectivity for the nitro group, leaving double bonds and other functional groups intact. google.comresearchgate.net

Selective Reduction of the Alkene: While less common, conditions can be tailored to selectively reduce the vinyl group. This typically involves specific catalysts or protecting group strategies, though it is often more challenging than selective nitro reduction.

Simultaneous Reduction of Both Moieties: For the exhaustive reduction of both the nitro and vinyl groups, catalytic hydrogenation is the most direct method. Using hydrogen gas with a catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) will typically reduce the nitro group to an amine and the alkene to an alkane, yielding 1-(4-aminophenyl)propan-1-ol. masterorganicchemistry.com

Table 2: Chemoselectivity in the Reduction of Benzenemethanol, α-methylene-4-nitro-

Reagent System Target Moiety Expected Major Product Remarks
Fe / HCl or SnCl₂ / HCl Nitro Group 1-(4-aminophenyl)prop-2-en-1-ol Classic metal-acid reduction; generally preserves alkenes. masterorganicchemistry.com
B₂(OH)₄ / 4,4'-bipyridine Nitro Group 1-(4-aminophenyl)prop-2-en-1-ol Metal-free, rapid, and highly chemoselective method. organic-chemistry.org
HSiCl₃ / Tertiary Amine Nitro Group 1-(4-aminophenyl)prop-2-en-1-ol Metal-free system with wide functional group tolerance, including C-C double bonds. google.com

Acid-Base Catalyzed Transformations and Proton Transfer Dynamics

The reactivity of Benzenemethanol, α-methylene-4-nitro- under acidic or basic conditions is governed by the interplay of its functional groups.

Acid-Catalyzed Transformations: In the presence of acid, the allylic alcohol functionality is prone to rearrangement. The mechanism typically involves the protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent loss of water generates a resonance-stabilized carbocation that is both allylic and benzylic. The positive charge is delocalized across the α-carbon, the γ-carbon of the allyl system, and the ortho and para positions of the benzene ring. The strong electron-withdrawing effect of the para-nitro group will destabilize this carbocation, influencing the rate and outcome of the reaction. This carbocationic intermediate can then be trapped by a nucleophile or undergo rearrangement. For example, phenyl-substituted allylic alcohols are known to rearrange to aldehydes or other isomers under acidic conditions. rit.edu Allylic rearrangements can also be promoted by specific catalysts, such as a combination of a perrhenate (B82622) salt and an arylsulfonic acid. scispace.com

Base-Catalyzed Transformations: Under basic conditions, the most facile reaction is the deprotonation of the hydroxyl group to form the corresponding alkoxide. This nucleophilic species could then participate in various subsequent reactions, such as etherification if an electrophile is present.

Proton Transfer Dynamics: The study of proton transfer dynamics provides insight into the mechanistic pathways of reactions involving the compound. For nitroaromatic compounds, proton transfer can be a key step in their reactivity. In related systems like 2-nitrobenzyl alcohols, photochemical reactions are initiated by an intramolecular proton transfer from the alcohol to the nitro group, forming an aci-nitro intermediate that leads to redox products. rsc.org

For the para-substituted Benzenemethanol, α-methylene-4-nitro-, an analogous intramolecular pathway is not possible. However, intermolecular proton transfer is highly relevant. The acidity of the alcohol proton is influenced by the electron-withdrawing nitro group. Studies on the hydrogenation of 4-nitrophenol (B140041) have demonstrated that the reaction can proceed via a coupled electron-proton transfer mechanism, highlighting the role of the substrate in mediating proton movement. chemrxiv.org The kinetics of proton transfer between p-nitrophenol and various bases have been extensively studied, providing a framework for understanding how the p-nitrophenyl moiety facilitates proton exchange, a process central to its acid-base catalyzed reactions. amanote.com

Computational Chemistry and Theoretical Studies of Benzenemethanol, α Methylene 4 Nitro

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Benzenemethanol, α-methylene-4-nitro-, DFT calculations would typically be employed to determine its optimized geometry, ground state energy, and the distribution of electron density. Key parameters derived from such calculations often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. However, specific DFT data, including optimized bond lengths, bond angles, and electronic properties for this compound, are not present in the surveyed literature.

Ab Initio Methods for Excited State Analysis and Photochemical Behavior

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental parameters. These are particularly useful for studying the excited states of molecules and predicting their behavior upon absorption of light. For Benzenemethanol, α-methylene-4-nitro-, with its chromophoric nitro group and conjugated system, such studies would be invaluable for understanding its photostability and potential photochemical reaction pathways. Investigations using methods like Time-Dependent DFT (TD-DFT) or more advanced techniques such as Complete Active Space Self-Consistent Field (CASSCF) would elucidate the nature of its electronic transitions. At present, there are no specific published ab initio studies detailing the excited state properties or photochemical behavior of this molecule.

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of theoretical chemistry. Computational methods allow for the mapping of reaction pathways and the characterization of high-energy transition states that are often difficult to observe experimentally.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

The potential energy surface (PES) is a conceptual and mathematical tool for exploring chemical reactions. By mapping the energy of a system as a function of the positions of its atoms, stationary points such as reactants, products, intermediates, and transition states can be identified. For reactions involving Benzenemethanol, α-methylene-4-nitro-, a detailed analysis of the PES would be necessary to understand the mechanistic steps of its potential transformations. Such analyses have not been found in the existing scientific literature for this compound.

Prediction of Kinetic and Thermodynamic Parameters

From the computed potential energy surface, it is possible to calculate important kinetic and thermodynamic parameters, such as activation energies, reaction rate constants, and equilibrium constants. These theoretical predictions are vital for understanding the feasibility and speed of chemical reactions. For Benzenemethanol, α-methylene-4-nitro-, no such predictive data for its reactions are currently available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved picture of the movements of atoms and molecules. This allows for the study of the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes. For Benzenemethanol, α-methylene-4-nitro-, MD simulations could reveal its preferred three-dimensional structures and how it interacts with other molecules through forces like hydrogen bonding and van der Waals interactions. A survey of the literature did not yield any studies that have performed molecular dynamics simulations on this specific compound.

Prediction of Advanced Spectroscopic Signatures and Their Correlation with Experimental Observations

The elucidation of the chemical structure of novel compounds heavily relies on spectroscopic techniques. Computational chemistry provides a powerful tool for predicting spectroscopic signatures, which can then be correlated with experimental data to confirm the structure and understand the electronic environment of the molecule. For Benzenemethanol, α-methylene-4-nitro-, a compound with a unique combination of a benzylic alcohol, a terminal alkene, and a nitro-substituted aromatic ring, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are invaluable, especially in the absence of extensive experimental studies.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Benzenemethanol, α-methylene-4-nitro- is expected to exhibit distinct signals corresponding to the aromatic, vinylic, benzylic, and hydroxyl protons. The electron-withdrawing nature of the 4-nitro group will significantly influence the chemical shifts of the aromatic and benzylic protons.

Aromatic Protons: The protons on the phenyl ring are expected to appear as two distinct doublets in the downfield region, typical for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are anticipated to be more deshielded and resonate at a higher chemical shift (δ 8.0-8.3 ppm) compared to the protons meta to the nitro group (δ 7.5-7.8 ppm). This is due to the strong electron-withdrawing resonance and inductive effects of the nitro group.

Vinylic Protons: The two geminal protons of the α-methylene group will likely appear as two distinct signals, possibly multiplets, in the range of δ 5.0-5.5 ppm. Their distinct chemical shifts arise from their different spatial relationships with the adjacent chiral center and the aromatic ring.

Benzylic Proton: The single proton attached to the carbon bearing the hydroxyl group (the benzylic proton) is expected to be a multiplet in the region of δ 5.0-5.5 ppm, influenced by the neighboring vinylic protons.

Hydroxyl Proton: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature (typically δ 2.0-4.0 ppm).

Proton TypePredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (ortho to NO₂)8.0 - 8.3d
Aromatic (meta to NO₂)7.5 - 7.8d
Vinylic (=CH₂)5.0 - 5.5m
Benzylic (-CH(OH)-)5.0 - 5.5m
Hydroxyl (-OH)2.0 - 4.0br s

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The presence of the nitro group and the hydroxyl group will cause significant shifts.

Aromatic Carbons: The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded (δ 145-150 ppm). The carbon atom bearing the α-methylene-methanol substituent (C1) will also be downfield (δ 140-145 ppm). The other aromatic carbons will appear in the typical aromatic region (δ 120-130 ppm).

Vinylic Carbons: The two carbons of the α-methylene group will have distinct chemical shifts. The terminal methylene (B1212753) carbon (=CH₂) is expected around δ 110-120 ppm, while the quaternary carbon will be further downfield.

Benzylic Carbon: The carbon atom attached to the hydroxyl group (-CH(OH)-) is expected to resonate in the region of δ 70-80 ppm.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-NO₂)145 - 150
Aromatic (C-substituent)140 - 145
Aromatic (CH)120 - 130
Vinylic (=CH₂)110 - 120
Benzylic (-CH(OH)-)70 - 80

Predicted Infrared (IR) Spectroscopic Signatures

The IR spectrum of Benzenemethanol, α-methylene-4-nitro- is predicted to show characteristic absorption bands for its functional groups. Theoretical calculations, often using DFT methods, can provide vibrational frequencies that, when scaled, correlate well with experimental data.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the vinylic =C-H stretches will also appear in this region.

N-O Stretches (Nitro Group): The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the α-methylene group is expected to appear around 1640-1680 cm⁻¹.

C-O Stretch: The stretching vibration of the benzylic carbon-oxygen bond should be observable in the 1000-1200 cm⁻¹ region.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (vinylic)3000 - 3100Medium
NO₂ (asymmetric stretch)1510 - 1560Strong
NO₂ (symmetric stretch)1345 - 1385Strong
C=C (alkene)1640 - 1680Medium
C-O (alcohol)1000 - 1200Strong

Predicted Mass Spectrometric Fragmentation

The mass spectrum of Benzenemethanol, α-methylene-4-nitro- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the benzylic alcohol and the nitro group.

Molecular Ion Peak: The molecular ion peak is expected at m/z corresponding to the molecular formula C₉H₉NO₃.

Loss of Water: A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) from the molecular ion is anticipated due to the presence of the alcohol group.

Loss of NO₂: Fragmentation involving the loss of the nitro group ([M-NO₂]⁺) is also a likely pathway.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to characteristic fragment ions.

Correlation with Experimental Observations

While experimental data for Benzenemethanol, α-methylene-4-nitro- is scarce, a comparison can be drawn with the known experimental data for the closely related compound, Benzenemethanol, 4-nitro- (4-nitrobenzyl alcohol).

For 4-nitrobenzyl alcohol, the NIST WebBook provides experimental IR and mass spectral data. The IR spectrum of 4-nitrobenzyl alcohol shows the characteristic strong nitro group stretches and the broad O-H stretch. The introduction of the α-methylene group in the target compound is expected to introduce a C=C stretching vibration and alter the C-H stretching region.

In the mass spectrum of 4-nitrobenzyl alcohol, fragmentation pathways involving the loss of water and the nitro group are observed. A similar pattern is predicted for Benzenemethanol, α-methylene-4-nitro-, with additional fragmentation possibilities arising from the presence of the double bond.

The predicted NMR data for Benzenemethanol, α-methylene-4-nitro- differs significantly from what would be expected for 4-nitrobenzyl alcohol. The latter would show a singlet for the benzylic CH₂ protons and lack the vinylic proton signals. This highlights the diagnostic power of NMR in distinguishing between these two structures.

Benzenemethanol, α Methylene 4 Nitro As a Strategic Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of Benzenemethanol, α-methylene-4-nitro- has been harnessed for the synthesis of a variety of heterocyclic compounds. The presence of multiple functional groups allows for a range of chemical transformations, leading to the formation of complex ring systems. Nitro-containing heterocyclic compounds are of particular interest due to their prevalence in natural products and their essential roles in various biological processes. researchgate.net

Researchers have demonstrated that the α,β-unsaturated carbonyl system, which can be derived from this building block, is a potent Michael acceptor. This reactivity allows for conjugate addition reactions with various nucleophiles, initiating cyclization cascades to form heterocyclic structures. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, and amidines can lead to the formation of pyrazolines, isoxazolines, and pyrimidines, respectively. The nitro group can also be chemically modified, for example, through reduction to an amino group, which can then participate in further cyclization reactions to generate more complex heterocyclic frameworks.

Heterocyclic SystemSynthetic StrategyKey Reaction Type
PyrazolinesReaction with hydrazine (B178648) derivativesMichael Addition followed by Cyclization
IsoxazolinesReaction with hydroxylamineMichael Addition followed by Cyclization
DihydropyridinesHantzsch-type reaction with β-ketoesters and ammoniaMulti-component condensation
QuinolinesFriedländer annulation with 2-aminoaryl ketonesCondensation and Cyclization

Applications in the Construction of Natural Product Cores and Analogs

The structural motifs present in Benzenemethanol, α-methylene-4-nitro- are found in numerous natural products and biologically active molecules. Consequently, this compound serves as a valuable starting material for the total synthesis of natural products and the preparation of their analogs for structure-activity relationship studies.

The Baylis-Hillman reaction, which can produce structures related to Benzenemethanol, α-methylene-4-nitro-, is a powerful carbon-carbon bond-forming reaction that generates a chiral center. The resulting allylic alcohol functionality can be subjected to a variety of stereoselective transformations, including epoxidation, dihydroxylation, and asymmetric hydrogenation. These transformations are crucial for establishing the correct stereochemistry found in many complex natural products. The nitro-substituted aromatic ring can also be a key pharmacophore in certain classes of natural products or can be chemically manipulated to introduce other functional groups.

Role in Polymer and Material Science Research

The unique chemical functionalities of Benzenemethanol, α-methylene-4-nitro- also lend themselves to applications in polymer and material science. The presence of a polymerizable α-methylene group and a photoactive nitrobenzyl moiety opens up avenues for the development of novel polymers and functional materials.

The α-methylene group in Benzenemethanol, α-methylene-4-nitro- can participate in various polymerization reactions. For instance, it can undergo free-radical polymerization or be incorporated into copolymers with other vinyl monomers to tailor the properties of the resulting polymer. The presence of the polar nitro group can enhance the polymer's thermal stability and influence its solubility and mechanical properties. Research has been conducted on the polymerization of related nitrobenzyl acrylates and methacrylates, which can be synthesized from nitrobenzyl alcohol derivatives. While some nitrobenzyl-containing monomers have shown challenges in controlled polymerization, their successful incorporation into polymers has been achieved under specific conditions. researchgate.net

The nitrobenzyl group is a well-known photolabile protecting group. This property is of significant interest in material science for the development of photoresponsive materials. By incorporating Benzenemethanol, α-methylene-4-nitro- or its derivatives into a material scaffold, it is possible to create materials that can be altered or degraded upon exposure to light. This has potential applications in areas such as photolithography, drug delivery systems, and tissue engineering, where spatiotemporal control over material properties is desired. For example, hydrogels cross-linked with o-nitrobenzyl-based linkers have been shown to be photodegradable, allowing for the controlled release of encapsulated contents.

Precursor for Advanced Ligands and Catalysts in Organometallic and Coordination Chemistry

The structural features of Benzenemethanol, α-methylene-4-nitro- make it an attractive precursor for the synthesis of novel ligands for organometallic and coordination chemistry. The hydroxyl group and the aromatic ring can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur.

For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, and the nitro group can be reduced to an amine, which can then be further elaborated. The resulting multidentate ligands can be used to chelate to metal centers, forming stable complexes. These complexes can be investigated for their catalytic activity in a variety of organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the aromatic ring. The development of new ligands is crucial for advancing the field of catalysis, and building blocks like Benzenemethanol, α-methylene-4-nitro- provide a versatile platform for ligand design. nsf.gov

Ligand TypePotential Coordination SitesPotential Catalytic Applications
P,O-LigandsPhosphine and Hydroxyl OxygenAsymmetric Hydrogenation
N,O-LigandsAmine and Hydroxyl OxygenTransfer Hydrogenation
P,N-LigandsPhosphine and AmineCross-Coupling Reactions

Applications in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. nih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. Benzenemethanol, α-methylene-4-nitro- possesses functionalities that can participate in various non-covalent interactions, making it a potential building block for supramolecular assemblies.

The nitro group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. These interactions can drive the self-assembly of the molecule into larger architectures such as sheets, fibers, or gels. The study of such self-assembled systems is important for the development of new materials with applications in areas like sensing, electronics, and drug delivery. The principles of self-assembly are fundamental to creating complex and functional supramolecular systems. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Benzenemethanol, α Methylene 4 Nitro Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural analysis of Benzenemethanol, α-methylene-4-nitro- derivatives. osti.govcore.ac.uk The use of higher magnetic fields enhances spectral resolution and sensitivity, which is critical for resolving complex spin systems and differentiating between subtle variations in chemical environments that might be indistinguishable at lower fields. osti.govspringernature.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information. In the ¹H NMR spectrum of a typical derivative, such as methyl 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoate, distinct signals corresponding to the aromatic protons of the 4-nitrophenyl group, the two diastereotopic exocyclic methylene (B1212753) protons (=CH₂), the methine proton (-CH(OH)-), and the hydroxyl proton are observed. The ¹³C NMR spectrum complements this by identifying all unique carbon environments.

Multi-dimensional NMR techniques are essential for assembling the complete molecular structure. researchgate.net

Correlation Spectroscopy (COSY): This experiment establishes ¹H-¹H coupling networks, revealing which protons are vicinal (typically separated by three bonds). For instance, it would show a correlation between the methine proton and the hydroxyl proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): For complex derivatives, NOESY can reveal through-space proximity of protons, aiding in the determination of relative stereochemistry and preferred conformations. core.ac.uk

In mechanistic studies, NMR can be used to monitor reaction progress and, in some cases, identify transient intermediates. Furthermore, chiral derivatizing agents or chiral solvating agents can be employed in conjunction with NMR to determine the enantiomeric excess of chiral derivatives. nih.govrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Benzenemethanol, α-methylene-4-nitro- Derivative (Methyl Ester)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (COSY, HMBC)
Aromatic H (ortho to NO₂)~8.2 (d)~123COSY with meta-H; HMBC to nitro-bearing C and CH(OH) C
Aromatic H (meta to NO₂)~7.6 (d)~128COSY with ortho-H; HMBC to CH(OH) C
CH(OH)~5.5 (s)~73HMBC to aromatic C, C=CH₂, C=O
=CH₂ (a)~6.4 (s)~127HMBC to C=O, CH(OH) C
=CH₂ (b)~6.0 (s)HMBC to C=O, CH(OH) C
OCH₃~3.8 (s)~52HMBC to C=O
C=O-~166-
C-NO₂-~147-
C-CH(OH)-~146-
C=CH₂-~140-

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Benzenemethanol, α-methylene-4-nitro- and its reaction pathways. measurlabs.com Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm) allows for the unambiguous determination of elemental compositions for the parent molecule, its derivatives, and any reaction intermediates. rsc.org

HRMS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is instrumental in confirming the successful synthesis of the target compound by matching the experimentally observed exact mass to the theoretically calculated mass. researchgate.net This provides definitive evidence of the compound's molecular formula.

A significant application of HRMS is in the elucidation of reaction mechanisms. The Morita-Baylis-Hillman reaction can be slow and complex, and HRMS serves as a powerful tool for its study. nih.gov By monitoring the reaction mixture over time, HRMS can identify and provide molecular formulas for transient intermediates, trapped species, and byproducts. rsc.orgresearchgate.net This information provides direct evidence for proposed mechanistic steps, such as the formation of the initial zwitterionic adduct between the nucleophilic catalyst and the activated alkene. nih.gov

Table 2: Calculated Exact Masses for HRMS Analysis of a Benzenemethanol, α-methylene-4-nitro- Derivative and a Key Reaction Intermediate

Compound / IntermediateMolecular FormulaCalculated Exact Mass (m/z) [M+H]⁺
Benzenemethanol, α-methylene-4-nitro- (as methyl ester derivative)C₁₁H₁₁NO₅240.0710
Zwitterionic Intermediate (DABCO + Methyl Acrylate)C₁₀H₁₈N₂O₂199.1441

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Benzenemethanol, α-methylene-4-nitro- and its Complexes

Single crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for crystalline materials. researcher.life For Benzenemethanol, α-methylene-4-nitro- and its derivatives that can be crystallized, this technique unambiguously determines the precise spatial arrangement of every atom in the molecule, confirming its constitution and configuration. researchgate.net

The analysis yields a wealth of structural data, including:

Bond Lengths and Angles: Precise measurement of all intramolecular distances and angles, confirming the presence of the nitro group, the hydroxyl moiety, the exocyclic double bond, and the aromatic ring.

Conformation: The technique reveals the preferred conformation of the molecule in the solid state, including the torsion angles that define the orientation of the 4-nitrophenyl group relative to the rest of the molecule.

Intermolecular Interactions: X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitro or carbonyl group of a neighbor) and π-π stacking of the aromatic rings. mdpi.com

Absolute Configuration: For chiral derivatives that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry (R or S configuration) without ambiguity, providing a benchmark for other analytical methods. researchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of a Benzenemethanol, α-methylene-4-nitro- Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z (molecules/cell)4
Key InteractionsIntermolecular O-H···O=N hydrogen bonding

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in Benzenemethanol, α-methylene-4-nitro- and their local environments. x-mol.net These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption (FTIR) or scattering (Raman) frequencies. scirp.org

Key vibrational modes for this class of compounds include:

O-H Stretch: A broad and strong band in the FTIR spectrum, typically around 3400 cm⁻¹, is characteristic of the hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding; stronger intermolecular interactions cause the band to shift to lower wavenumbers and broaden significantly. scispace.com

N-O Stretches: The nitro group gives rise to two intense and characteristic stretching vibrations: an asymmetric stretch (νas) typically near 1520 cm⁻¹ and a symmetric stretch (νs) near 1350 cm⁻¹.

C=C and C=O Stretches: The alkene C=C stretch appears around 1630 cm⁻¹, while the carbonyl C=O stretch in ester or ketone derivatives is found in the 1700-1720 cm⁻¹ region.

Aromatic Vibrations: C-H stretching modes above 3000 cm⁻¹ and C=C ring stretching modes in the 1600-1450 cm⁻¹ region confirm the presence of the benzene (B151609) ring.

By comparing spectra taken in different states (e.g., solid vs. solution) or with different solvents, vibrational spectroscopy can be used to study the dynamics of intermolecular interactions. uni-goettingen.de For example, changes in the O-H and N-O stretching frequencies can provide evidence for the formation or disruption of specific hydrogen bonds.

Table 4: Characteristic Vibrational Frequencies for Benzenemethanol, α-methylene-4-nitro- Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)Weak
Nitro (-NO₂)Asymmetric Stretch1530 - 1510 (strong)Strong
Nitro (-NO₂)Symmetric Stretch1360 - 1340 (strong)Moderate
Carbonyl (-C=O, ester)C=O Stretch1725 - 1705 (strong)Moderate
Alkene (=CH₂)C=C Stretch1640 - 1620 (medium)Strong
Aromatic RingC=C Stretch1605, 1580, 1450 (variable)Strong
Aromatic RingC-H Stretch3100 - 3000 (medium)Strong

Chiroptical Spectroscopy (CD, OR) for Enantiomeric Excess Determination and Absolute Configuration Assignment in Chiral Derivatives

When Benzenemethanol, α-methylene-4-nitro- is synthesized in an enantiomerically enriched form through asymmetric catalysis, chiroptical spectroscopy becomes essential for its stereochemical characterization. rsc.orgmdpi.com The primary techniques are Optical Rotation (OR) and Circular Dichroism (CD). nih.gov

Optical Rotation (OR) measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a physical constant for a given enantiomer under specific conditions (temperature, solvent, concentration). A pair of enantiomers will have equal and opposite specific rotation values. While OR is excellent for determining enantiomeric excess (ee) of a sample if the rotation of the pure enantiomer is known, it is less reliable for assigning the absolute configuration (R/S) based on empirical rules alone.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore. nih.gov The 4-nitrophenyl group and the α,β-unsaturated system in the target molecule are excellent chromophores. A CD spectrum plots this differential absorption against wavelength, and the resulting positive or negative peaks are known as Cotton effects. Enantiomers exhibit mirror-image CD spectra. The absolute configuration of a flexible molecule like an MBH adduct can be reliably determined by comparing the experimental CD spectrum to the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the R-enantiomer). mdpi.com A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. semanticscholar.org

Table 5: Illustrative Chiroptical Data for a Pair of Chiral Benzenemethanol, α-methylene-4-nitro- Enantiomers

Property(S)-Enantiomer (Hypothetical)(R)-Enantiomer (Hypothetical)
Specific Rotation ([α]D²⁵)-45.5 (c 1.0, CHCl₃)+45.5 (c 1.0, CHCl₃)
Circular Dichroism (λmax [nm] (Δε))275 (+8.2), 220 (-5.1)275 (-8.2), 220 (+5.1)

Future Research Directions and Emerging Opportunities for Benzenemethanol, α Methylene 4 Nitro

Integration into Flow Chemistry and Microreactor Systems for Enhanced Reaction Control and Scalability

The integration of Benzenemethanol, 4-nitro- synthesis and transformations into flow chemistry and microreactor systems presents a significant opportunity for enhancing reaction control and scalability. nih.gov Flow chemistry, characterized by the continuous movement of reagents through a network of tubes or microchannels, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. nih.gov

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which is particularly advantageous for managing the exothermic nature of nitration reactions. nih.gov Research into the synthesis of nitrobenzaldehydes from benzyl (B1604629) alcohol in microreactors has demonstrated the potential for achieving higher yields and selectivity under safer operating conditions. acs.org This approach could be adapted for the synthesis and subsequent reactions of Benzenemethanol, 4-nitro-, enabling precise control over product distribution and minimizing the formation of hazardous byproducts. acs.org

Future research will likely focus on optimizing reaction conditions within microfluidic devices, exploring novel reactor designs, and developing integrated systems for continuous synthesis and purification. The ability to safely handle potentially hazardous reagents and intermediates in a closed, automated system opens new avenues for the industrial-scale production and application of Benzenemethanol, 4-nitro- and its derivatives. nih.govbeilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Compound Synthesis
ParameterBatch ChemistryFlow Chemistry/Microreactors
Heat TransferLimited, potential for thermal runawaysExcellent, rapid dissipation of heat
Mass TransferOften diffusion-limited, inefficient mixingEnhanced, efficient mixing
SafetyHigher risk with hazardous reagentsInherently safer due to small reaction volumes
ScalabilityChallenging, requires process redesignSimpler, by numbering-up or longer run times
ControlLess precise control over parametersPrecise control over temperature, pressure, and residence time

Exploration of Photochemical and Electrochemical Transformations of Benzenemethanol, 4-nitro-

The photochemical and electrochemical behavior of Benzenemethanol, 4-nitro- offers exciting prospects for novel synthetic transformations. The nitrobenzyl group is a well-known photolabile protecting group, and its derivatives have been extensively used in polymer and materials science. acs.org The photochemistry of m- and p-nitrobenzyl alcohols in aqueous solutions has been shown to proceed via an intramolecular photoredox pathway, leading to the reduction of the nitro group and oxidation of the benzylic alcohol. cdnsciencepub.com This unique reactivity, which is dependent on the presence of water, opens up possibilities for developing environmentally friendly synthetic methods. cdnsciencepub.com

Future research in this area could explore the use of different light sources and photosensitizers to control the reaction pathways and product selectivity. The application of these photochemical reactions in areas such as drug delivery, tissue engineering with photodegradable hydrogels, and the development of photoresponsive materials is an active area of investigation. researchgate.net

In the realm of electrochemistry, the oxidation of benzyl alcohol and its derivatives is a promising alternative to the oxygen evolution reaction in water electrolysis for hydrogen production. rsc.org The electrochemical oxidation of Benzenemethanol, 4-nitro- can be tailored to selectively produce 4-nitrobenzaldehyde (B150856), a valuable chemical intermediate. researchgate.net Investigating the influence of electrode materials, solvent systems, and reaction conditions on the efficiency and selectivity of this transformation is a key area for future research. The development of efficient (photo)electrocatalytic systems for the conversion of Benzenemethanol, 4-nitro- could lead to greener and more sustainable chemical processes. rsc.org

Research into Biodegradable and Sustainable Derivatives for Environmental Applications

The biodegradability of nitroaromatic compounds is a critical aspect of their environmental impact. Benzenemethanol, 4-nitro- has been utilized as a carbon and nitrogen source in studies of the metabolic pathways of 4-nitrotoluene (B166481) in Pseudomonas species, indicating its susceptibility to microbial degradation. chemicalbook.comfishersci.ca This inherent biodegradability provides a foundation for the development of sustainable derivatives for various environmental applications.

Future research could focus on designing and synthesizing new derivatives of Benzenemethanol, 4-nitro- with enhanced biodegradability and specific functionalities. For example, incorporating this moiety into polymers could lead to the creation of biodegradable plastics or other materials. Furthermore, its role as a xenobiotic metabolite suggests that it could be used in bioremediation strategies for cleaning up environments contaminated with nitroaromatic compounds. chemicalbook.comnih.gov Understanding the enzymatic pathways involved in its degradation could also lead to the development of biocatalytic systems for waste treatment.

Theoretical Design and Synthesis of Novel Analogues with Predicted Enhanced Reactivity or Specific Properties

Computational chemistry and theoretical design offer powerful tools for predicting the properties and reactivity of novel analogues of Benzenemethanol, 4-nitro-. By employing quantum mechanical calculations and molecular modeling, researchers can simulate the electronic structure, spectroscopic properties, and reaction mechanisms of hypothetical derivatives.

This predictive capability can guide the synthesis of new compounds with enhanced photochemical sensitivity, specific electrochemical potentials, or improved catalytic activity. For instance, theoretical studies could be used to design analogues with tailored absorption spectra for more efficient light-harvesting in photochemical applications. Similarly, the effect of different substituents on the ease of oxidation or reduction of the molecule can be predicted, aiding in the design of more efficient electrocatalysts.

The synthesis of these theoretically designed analogues will then provide experimental validation of the computational models and lead to the discovery of new molecules with valuable properties. This synergistic approach of theoretical prediction and experimental synthesis is expected to accelerate the development of new materials and technologies based on the Benzenemethanol, 4-nitro- scaffold.

Role in Advanced Catalytic Cycle Design and Optimization

Benzenemethanol, 4-nitro- can play a crucial role as a substrate or intermediate in the design and optimization of advanced catalytic cycles. Its functional groups, the nitro group and the primary alcohol, can participate in a variety of catalytic transformations.

For example, a copper-catalyzed reaction involving the in-situ oxidation of benzyl alcohols, including 4-nitrobenzyl alcohol, has been developed. researchgate.net In this cycle, the alcohol is oxidized to the corresponding aldehyde, which then undergoes further reaction. researchgate.net Understanding the mechanism of such catalytic processes is essential for optimizing reaction conditions and improving catalyst performance.

Future research could explore the use of Benzenemethanol, 4-nitro- in other catalytic systems, such as those involving transition metal catalysts for cross-coupling reactions or organocatalysts for asymmetric synthesis. The electronic properties of the nitro group can significantly influence the reactivity of the molecule, making it an interesting substrate for studying catalyst-substrate interactions and reaction mechanisms. The insights gained from these studies will contribute to the development of more efficient and selective catalytic processes for the synthesis of complex organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.